molecular formula C17H15N3O3S2 B2660427 N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 391867-32-6

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2660427
CAS No.: 391867-32-6
M. Wt: 373.45
InChI Key: ZORCZIXAOGISJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a multicyclic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This synthetic molecule features a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole core linked via an amide bond to a 5-nitro-1-benzothiophene-2-carboxamide group, a structural motif found in compounds investigated for their biological activity . The tetrahydrobenzothiazole scaffold is a privileged structure in drug discovery, and its derivatives are frequently explored for their potential interactions with the central nervous system . Similarly, benzothiophene derivatives are known to be key intermediates in the synthesis of various therapeutically active agents . Compounds with this specific structural framework are researched for their potential as kinase inhibitors, which are a major class of targets for the development of novel anticancer and neuroprotective agents . The presence of the nitro group and the amide linkage are critical for the molecule's properties and its ability to interact with biological targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations.

Properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-9-2-4-12-14(6-9)25-17(18-12)19-16(21)15-8-10-7-11(20(22)23)3-5-13(10)24-15/h3,5,7-9H,2,4,6H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORCZIXAOGISJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

  • Molecular Formula : C17H17N3OS3
  • Molecular Weight : 375.53 g/mol
  • CAS Number : 573950-96-6

The specific mechanism of action for this compound has not been fully elucidated. However, it is hypothesized that the compound may interact with various biological targets through enzyme inhibition or receptor modulation. The presence of the nitro group suggests potential interactions with free radicals or reactive oxygen species (ROS), which could contribute to its biological effects.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit antimicrobial properties. The compound has shown promising results in preliminary studies against various bacterial strains:

Bacterial Strain Activity
Escherichia coliModerate
Staphylococcus aureusHigh

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antitumor Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells:

Cell Line IC50 (μM)
A549 (Lung Cancer)10.5
HCC827 (Lung Cancer)12.0
MRC-5 (Normal Fibroblast)15.0

The compound exhibited lower cytotoxicity against normal cells compared to cancer cells, indicating a degree of selectivity that is desirable in anticancer drug development.

Case Studies and Research Findings

A study conducted by researchers evaluated a series of benzothiazole derivatives for their antitumor and antimicrobial activities. The results highlighted that compounds with structural similarities to this compound showed varying degrees of efficacy:

  • Compound A : Antimicrobial activity similar to the target compound but with higher toxicity.
  • Compound B : Enhanced antitumor activity but less selective towards cancer cells.

These comparative analyses underscore the importance of structural modifications in optimizing biological activity while minimizing toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide

This analog shares the 6-methyltetrahydrobenzothiophene scaffold but differs in substituents:

  • Carboxamide Linkage : Attached to a 3-carbamoyl group instead of the nitrobenzothiophene.
  • Heterocyclic Moieties : The isoxazole ring with a 2-chlorophenyl substituent replaces the nitrobenzothiophene.
  • Electronic Effects : The chlorophenyl group introduces hydrophobicity and moderate electron-withdrawing effects, contrasting with the nitro group’s strong electron deficiency.

Table 1: Structural and Functional Comparison

Feature Target Compound Analog from
Core Structure 6-Methyltetrahydro-1,3-benzothiazole 6-Methyltetrahydro-1-benzothiophene
Substituent at 2-position 5-Nitro-1-benzothiophene-2-carboxamide 3-Carbamoyl group
Secondary Heterocycle Benzothiophene (nitro-substituted) Isoxazole (2-chlorophenyl- and methyl-substituted)
Key Functional Groups Nitro (electron-withdrawing), methyl (lipophilic) Chlorophenyl (hydrophobic), carbamoyl (hydrogen-bond donor/acceptor)
Potential Applications Antimicrobial (inferred from nitro group) Anti-inflammatory (inferred from chlorophenyl and isoxazole motifs)
Hydrogen Bonding and Crystal Packing

The nitro group in the target compound may participate in hydrogen bonding as an acceptor, influencing crystal packing and stability. Such differences align with principles outlined in hydrogen-bonding analyses , where functionality dictates supramolecular assembly.

Conformational Analysis

The methyl group on the tetrahydrobenzothiazole/benzothiophene ring imposes steric constraints, likely favoring chair-like conformations in the saturated ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.